molecular formula C21H18N4O3S B2691588 4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-57-6

4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2691588
CAS RN: 899975-57-6
M. Wt: 406.46
InChI Key: OSCWZFRYQOLVAR-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide, also known as ETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuran-thiadiazole derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Solvent-Free Synthesis of Heterocyclic Compounds

Research highlights the solvent-free synthesis of thiadiazole derivatives, demonstrating the environmental and efficiency benefits of such methods. The study by Zheng Li et al. (2006) on the synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles via a microwave-accelerated procedure without organic solvents emphasizes no pollution, higher reaction rates, better yields, and simpler work-up procedures (Li et al., 2006).

Antimicrobial Activity of Benzofuran and Thiadiazole Derivatives

Several studies investigate the antimicrobial properties of benzofuran and thiadiazole derivatives, suggesting their potential as antimicrobial agents. For instance, Bakr F. Abdel-Wahab et al. (2008) synthesized new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives and tested their antimicrobial activity, finding some compounds showed significant activities (Abdel-Wahab et al., 2008).

Antitubercular and Antimicrobial Screening

Compounds integrating quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their antimicrobial properties. M. Idrees et al. (2020) discuss the synthesis and in vitro antibacterial activity screening of novel series of azetidinone derivatives, indicating their potential in combating bacterial infections (Idrees et al., 2020).

Synthesis and Biological Screening for Tuberculosis

Research by K. Reddy et al. (2014) on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition demonstrates the role of synthetic chemistry in developing potential antitubercular agents. The study found promising inhibitors, highlighting the importance of molecular design in drug discovery (Reddy et al., 2014).

properties

IUPAC Name

4-ethyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-3-15-19(29-25-24-15)21(27)23-17-14-6-4-5-7-16(14)28-18(17)20(26)22-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWZFRYQOLVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

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